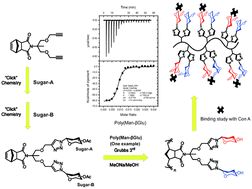Synthesis of well-defined glycopolymers with highly ordered sugar units in the side chain via combining CuAAC reaction and ROMP: lectin interaction study in homo- and hetero-glycopolymers†
Polymer Chemistry Pub Date: 2019-06-12 DOI: 10.1039/C9PY00756C
Abstract
The heterogeneity of natural oligosaccharides containing various sugar units exists widely in molecular recognition, which can be utilized in enhancing the affinity and selectivity toward a specific receptor, thus the design of novel heterogeneous glycopolymers with different sugar motifs is of critical importance in the glycopolymer field. To investigate the significance of glycoheterogeneity in carbohydrate–protein binding, a series of well-defined homo-, hetero-glycopolymers and block, random glycopolymers with highly ordered sugar units in the side chain has been prepared by the combination of CuAAC reaction and ring-opening metathesis polymerization (ROMP). Isothermal titration calorimetry (ITC) measurements of the obtained glycopolymers with concanavalin A (Con A) as the model receptor indicated that the heteroglycopolymers, poly(Man-βGlu) and poly(Man-βGal) bearing both α-mannose and nonbinding β-glucose or β-galactose units, exhibit an approximately or more than 5-fold increase in their binding affinities to concanavalin A (Con A) as compared to monoglycopolymer poly(Man-Alkyne) and an over 1000-fold increase comparable to monosaccharide, methyl-α-mannose. The results revealed in this study further confirmed that heteroglycopolymers with non-binding sugar units present better specificity toward Con A than do monoglycopolymers with other functional groups in the side chain due to synergistic effects. As expected, both homoglycopolymers, poly(Man-Man) and poly(αGlu-αGlu) have strong binding activities towards Con A (Ka = 13.90 × 106 M−1, Ka = 9.52 × 106 M−1, respectively) due to multivalent binding and/or carbohydrate cluster effects. More intriguingly, the heteroglycopolymer, poly(Man-αGlu), exhibits near binding affinities to Con A in comparison with poly(Man-Man) supported by synergistic effects or an interplay where αGlu residues are added as weaker second binding units.


Recommended Literature
- [1] Vertically oriented ReS2(1−x)Se2x nanosheet-formed porous arrays on SiO2/Si substrates for ultraviolet-visible photoelectric detection
- [2] Molten salts as a reusable medium for the preparation of heterocyclic compounds
- [3] A highly active and stable 3D dandelion spore-structured self-supporting Ir-based electrocatalyst for proton exchange membrane water electrolysis fabricated using structural reconstruction†
- [4] Mechanism of reaction of alkyl radicals with (NiIIL)2+ complexes in aqueous solutions
- [5] Synthesis and structure of the organometallic MFe2(µ3-S)2 clusters (M = Mo or Fe)
- [6] One step urea assisted synthesis of polycrystalline Eu3+ doped KYP2O7 – luminescence and emission thermal quenching properties
- [7] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†
- [8] Monte carlo simulations and experiments of all-silica zeolite LTA assembly combining structure directing agents that match cage sizes†
- [9] Back cover
- [10] A scattering study of nucleation phenomena in polymer crystallisation










